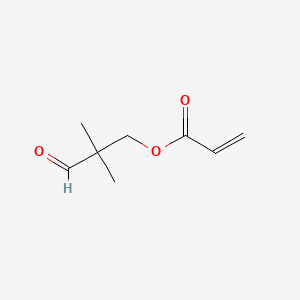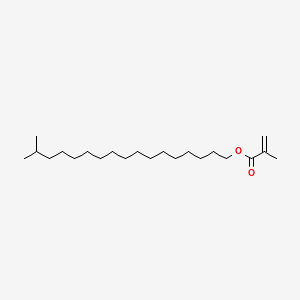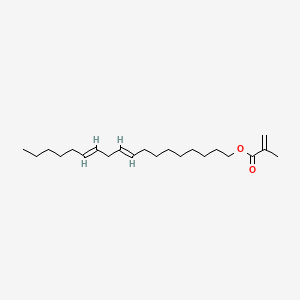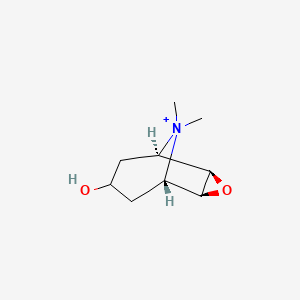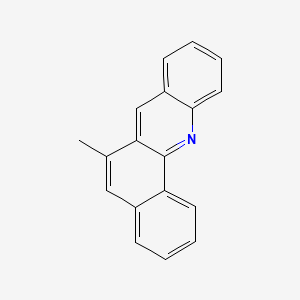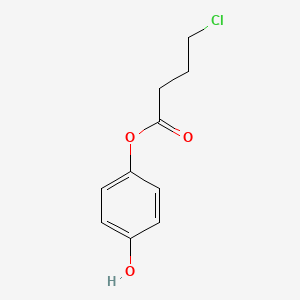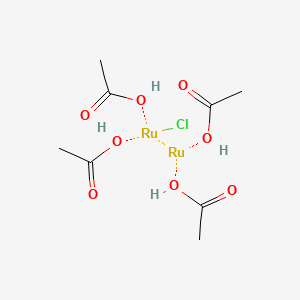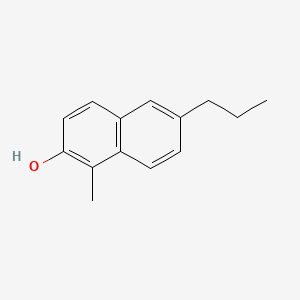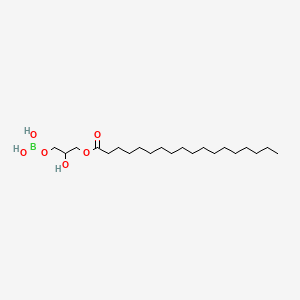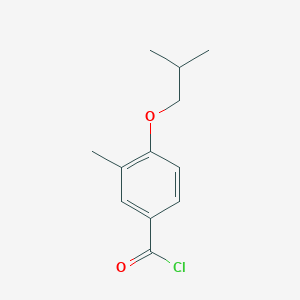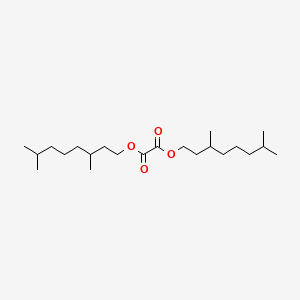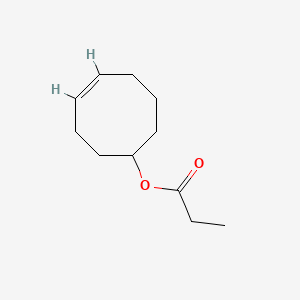
Isooctadecyltrimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a quaternary ammonium salt, which is widely used in various industrial and scientific applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isooctadecyltrimethylammonium chloride can be synthesized through the quaternization of isooctadecylamine with methyl chloride. The reaction typically occurs in an organic solvent such as ethanol or isopropanol under reflux conditions. The reaction can be represented as follows:
Isooctadecylamine+Methyl chloride→Isooctadecyltrimethylammonium chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Isooctadecyltrimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the chloride ion.
Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the chloride ion is exchanged with other anions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, when reacted with sodium hydroxide, the product would be isooctadecyltrimethylammonium hydroxide.
Aplicaciones Científicas De Investigación
Isooctadecyltrimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It is employed in the preparation of biological samples for electron microscopy due to its ability to fix and stain cellular structures.
Medicine: It has applications in drug delivery systems where it helps in the formation of micelles and liposomes.
Industry: It is used in the formulation of detergents, fabric softeners, and antistatic agents.
Mecanismo De Acción
The mechanism of action of isooctadecyltrimethylammonium chloride is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better interaction between different phases. In biological systems, it can disrupt cell membranes due to its ability to integrate into lipid bilayers, leading to cell lysis.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Used in similar applications as isooctadecyltrimethylammonium chloride but with a shorter alkyl chain.
Uniqueness
This compound is unique due to its longer alkyl chain, which provides enhanced hydrophobic interactions compared to compounds with shorter chains. This makes it particularly effective in applications requiring strong surfactant properties.
Propiedades
Número CAS |
84924-21-0 |
|---|---|
Fórmula molecular |
C21H46ClN |
Peso molecular |
348.0 g/mol |
Nombre IUPAC |
trimethyl(16-methylheptadecyl)azanium;chloride |
InChI |
InChI=1S/C21H46N.ClH/c1-21(2)19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22(3,4)5;/h21H,6-20H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
GZVRVSOYCRQICQ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


